molecular formula C11H19NO2 B14196137 Butyl cyclohex-2-en-1-ylcarbamate CAS No. 879329-38-1

Butyl cyclohex-2-en-1-ylcarbamate

Cat. No.: B14196137
CAS No.: 879329-38-1
M. Wt: 197.27 g/mol
InChI Key: DUDRXDZKTFGFSH-UHFFFAOYSA-N
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Description

Butyl cyclohex-2-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates. It is known for its unique properties and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl cyclohex-2-en-1-ylcarbamate typically involves the reaction of tert-butylamine with cyclohex-2-en-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like benzyltriethylammonium chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Butyl cyclohex-2-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-2-en-1-one derivatives, while reduction may produce cyclohex-2-en-1-ylamine derivatives .

Scientific Research Applications

Butyl cyclohex-2-en-1-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of butyl cyclohex-2-en-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes. Its ability to penetrate cell membranes and its stability make it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl cyclohex-2-en-1-ylcarbamate
  • Cyclohex-2-en-1-ylcarbamate
  • Butyl carbamate

Uniqueness

Butyl cyclohex-2-en-1-ylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and bioavailability, making it a preferred choice in various applications .

Properties

CAS No.

879329-38-1

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

butyl N-cyclohex-2-en-1-ylcarbamate

InChI

InChI=1S/C11H19NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h5,7,10H,2-4,6,8-9H2,1H3,(H,12,13)

InChI Key

DUDRXDZKTFGFSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1CCCC=C1

Origin of Product

United States

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